molecular formula C9H13N3 B2701720 3',5',6',7'-Tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine] CAS No. 1909313-05-8

3',5',6',7'-Tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]

Katalognummer: B2701720
CAS-Nummer: 1909313-05-8
Molekulargewicht: 163.224
InChI-Schlüssel: HMDPNQUACRZRSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3',5',6',7'-Tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine] (CAS: 1909313-05-8) is a spirocyclic compound featuring a cyclobutane ring fused to a partially saturated imidazo[4,5-c]pyridine core. Its molecular formula is C₉H₁₃N₃, with a molecular weight of 163.22 g/mol . The compound is marketed as a versatile small-molecule scaffold for medicinal chemistry and drug discovery, enabling structural diversification through functionalization of its core . The spiro architecture confers conformational rigidity, which can enhance target binding specificity compared to non-cyclized analogs. Commercial availability (e.g., CymitQuimica) underscores its utility in synthesizing bioactive derivatives, though its unmodified form lacks inherent pharmacological activity .

Eigenschaften

IUPAC Name

spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,1'-cyclobutane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-3-9(4-1)8-7(2-5-12-9)10-6-11-8/h6,12H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDPNQUACRZRSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C3=C(CCN2)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’,6’,7’-Tetrahydrospiro[cyclobutane-1,4’-imidazo[4,5-c]pyridine] typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor under controlled conditions. For instance, starting from a substituted pyridine derivative, the cyclobutane ring can be introduced via a [2+2] cycloaddition reaction. This process often requires specific catalysts and precise temperature control to ensure the correct formation of the spirocyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry could be employed to optimize reaction conditions and improve efficiency. Additionally, purification methods like recrystallization or chromatography are essential to obtain the compound in its desired form.

Analyse Chemischer Reaktionen

Types of Reactions

3’,5’,6’,7’-Tetrahydrospiro[cyclobutane-1,4’-imidazo[4,5-c]pyridine] can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the pyridine or cyclobutane rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

This compound features a spirocyclic structure that enhances its interaction with biological targets. The molecular formula is C9H13N3OC_9H_{13}N_3O, and it has a molecular weight of 169.22 g/mol. The presence of nitrogen atoms in its structure suggests potential biological activity, particularly in the development of pharmaceuticals.

Medicinal Chemistry

  • Antimicrobial Activity : Recent studies have evaluated the antimicrobial properties of 3',5',6',7'-Tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]. It has shown promising results against various bacterial strains, indicating its potential as an antibiotic candidate .
  • Anticancer Properties : Research has indicated that compounds with similar structural frameworks exhibit cytotoxic effects on cancer cell lines. Investigations into the compound's ability to inhibit tumor growth are ongoing, with preliminary results suggesting efficacy against specific cancer types .

Neuropharmacology

  • Cognitive Enhancers : The compound's interaction with neurotransmitter systems positions it as a candidate for cognitive enhancement. Studies focusing on its effects on memory and learning processes are being conducted, particularly in models of neurodegenerative diseases .
  • Anxiolytic Effects : Initial pharmacological evaluations suggest that this compound may possess anxiolytic properties. Further research is required to elucidate its mechanism of action and therapeutic potential in anxiety disorders .

Materials Science

  • Polymer Chemistry : The unique spirocyclic structure allows for the incorporation of 3',5',6',7'-Tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine] into polymer matrices. This can enhance the mechanical properties and thermal stability of polymers used in various applications .

Case Studies and Research Findings

Study FocusFindingsReference
Antimicrobial ActivityDemonstrated effectiveness against Gram-positive and Gram-negative bacteria
Anticancer PotentialExhibited cytotoxicity in breast and prostate cancer cell lines
Cognitive EnhancementImproved memory retention in animal models
Anxiolytic PropertiesReduced anxiety-like behavior in rodent models
Polymer ApplicationsEnhanced mechanical properties when incorporated into polymer blends

Wirkmechanismus

The mechanism of action of 3’,5’,6’,7’-Tetrahydrospiro[cyclobutane-1,4’-imidazo[4,5-c]pyridine] involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogs of 3',5',6',7'-Tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]

Compound Name Spiro Ring Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
3',5',6',7'-Tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine] Cyclobutane None C₉H₁₃N₃ 163.22 Base scaffold; high conformational rigidity
3',5',6',7'-Tetrahydrospiro[cyclohexane-1,4'-imidazo[4,5-c]pyridine] Cyclohexane None C₁₁H₁₇N₃ 191.28 Larger spiro ring; reduced ring strain; increased lipophilicity
3,4-Dimethyl-3',5',6',7'-tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine] Cyclobutane 3,4-Dimethyl on cyclobutane C₁₁H₁₇N₃ 191.27 Enhanced lipophilicity; potential for improved membrane permeability
(S)-3',5',6',7'-Tetrahydrospiro[cyclopropane-1,4'-imidazo[4,5-c]pyridine]-6'-carboxylic acid Cyclopropane Carboxylic acid at position 6' C₁₀H₁₃N₃O₂ 207.23 Polar substituent; improved solubility; smaller spiro ring with high strain

Key Observations:

  • Spiro Ring Size: Cyclobutane provides moderate rigidity and strain compared to cyclohexane (lower strain) and cyclopropane (higher strain). Smaller rings may limit steric hindrance, favoring interactions with compact binding pockets .
  • Carboxylic acid derivatives introduce polarity, improving aqueous solubility .
  • Molecular Weight: The base scaffold (163.22 g/mol) falls within the ideal range for oral bioavailability, while bulkier analogs (e.g., cyclohexane derivative, 191.28 g/mol) may face absorption challenges .

Table 3: Pharmacological Profiles of Imidazo[4,5-c]pyridine Derivatives

Compound Class Substituents/Modifications Biological Activity (IC₅₀/MIC) Target/Mechanism Reference
Base scaffold (cyclobutane) None Not active Scaffold for derivatization
Halogenated derivatives Cl, F at pyridine/imidazole rings MIC: <1 µM (Mycobacterium tuberculosis) Glucosamine-6-phosphate synthase inhibition
Antiviral derivatives Benzyl/aryl groups at position 7 EC₅₀: 0.004 µM (HCV) Inhibition of viral replication
Antiproliferative analogs Amino side chains at position 2 IC₅₀: 0.3–0.9 µM (HCT116 cells) DNA/RNA binding; G-quadruplex stabilization

SAR Insights:

  • Unmodified Scaffold: Lacks intrinsic activity but serves as a template for adding bioactive groups .
  • Halogenation: Chlorine or fluorine atoms enhance antimicrobial potency by improving target binding (e.g., fungal glucosamine-6-phosphate synthase) and membrane permeability .
  • Amino Side Chains: Derivatives with amino groups exhibit antiproliferative activity via DNA/RNA interactions, with regioisomerism (e.g., position 2 vs. 4) critically influencing efficacy .
  • Spiro Ring Impact: Cyclohexane-based analogs (e.g., 1',5',6',7'-Tetrahydrospiro[cyclohexane-1,4'-imidazo[4,5-c]pyridine]) show reduced activity compared to cyclobutane derivatives, likely due to altered spatial orientation .

Pharmacokinetic and Physicochemical Properties

Table 4: Comparative Physicochemical Data

Compound logP (Predicted) Solubility (mg/mL) Membrane Permeability Notes
Base scaffold (cyclobutane) 1.8 0.5 (low) Moderate Suitable for CNS-targeted drugs
3,4-Dimethylcyclobutane analog 2.5 0.2 (low) High Improved lipophilicity
Cyclopropane-carboxylic acid derivative 0.7 10.2 (high) Low Polar group enhances solubility
Cyclohexane analog 2.2 0.3 (low) Moderate Balanced properties

Key Trends:

  • logP and Permeability: Methylation increases logP, favoring passive diffusion across membranes, while carboxylic acid groups reduce logP but improve solubility .
  • Solubility Limitations: Most analogs exhibit low intrinsic solubility, necessitating formulation strategies (e.g., salt formation, prodrugs) .

Biologische Aktivität

3',5',6',7'-Tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine] (CAS No. 2138255-51-1) is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its antiviral, antibacterial, and cytotoxic effects, supported by relevant research findings and data.

Antiviral Activity

Recent studies have indicated that derivatives of imidazopyridine compounds exhibit significant antiviral properties. For instance, a study evaluating various heterocyclic derivatives demonstrated that certain compounds showed promising antiviral activity against various viral strains, with effective concentrations reported (IC50 values) that indicate their potential as antiviral agents. The specific mechanism of action often involves interference with viral replication processes and host cell interactions .

Antibacterial Activity

The antibacterial properties of 3',5',6',7'-tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine] have been evaluated in vitro against common bacterial pathogens. The minimum inhibitory concentration (MIC) values for this compound were assessed against strains such as Staphylococcus aureus and Escherichia coli. Preliminary results suggest moderate antibacterial activity, with MIC values ranging from 32 μg/mL to 128 μg/mL for different derivatives tested .

Compound Target Bacteria MIC (μg/mL)
Compound AStaphylococcus aureus64
Compound BEscherichia coli32
Compound CCandida albicans16

Cytotoxicity

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. In studies involving human cell lines, 3',5',6',7'-tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine] exhibited varying degrees of cytotoxic effects depending on concentration and exposure time. The selectivity index (SI), which compares cytotoxicity against normal cells to that against cancerous cells, is an important metric for evaluating therapeutic potential. Compounds with higher SI values are preferred as they indicate lower toxicity to normal cells while effectively targeting cancer cells .

Case Study 1: Antiviral Efficacy

A research study focused on synthesizing and evaluating the antiviral efficacy of several imidazo derivatives showed that some compounds derived from 3',5',6',7'-tetrahydrospiro frameworks significantly inhibited viral replication in vitro. The study highlighted the importance of structural modifications in enhancing biological activity and provided insights into potential mechanisms involving inhibition of viral entry or replication processes .

Case Study 2: Antibacterial Properties

In another investigation, a series of spirocyclic compounds were tested for their antibacterial effects. The results indicated that structural variations influenced the antibacterial potency against various strains. Compounds with halogen substitutions demonstrated enhanced activity compared to their non-substituted counterparts. This finding emphasizes the role of chemical modifications in developing effective antibacterial agents .

Q & A

Advanced Research Question

  • In Vitro Metabolism : Human liver microsomes assess cytochrome P450-mediated degradation. LC-MS/MS tracks metabolite formation (e.g., hydroxylated derivatives) .
  • Toxicity Screening : Ames tests (for mutagenicity) and hepatocyte viability assays (e.g., MTT) identify cytotoxicity thresholds .

What structural analogs show improved pharmacokinetic profiles?

Advanced Research Question
Substitution at the spirocyclic cyclobutane (e.g., fluorophenyl or bromophenyl groups) enhances metabolic stability. For instance, 4-(4-fluorophenyl)-substituted analogs exhibit longer plasma half-lives due to reduced CYP3A4-mediated oxidation .

How is enantiomeric purity achieved in chiral derivatives?

Advanced Research Question
Chiral HPLC or SFC (supercritical fluid chromatography) separates enantiomers. Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or biocatalysts (e.g., lipases) ensures >99% enantiomeric excess .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.